REACTION_CXSMILES
|
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7]([NH2:11])([CH3:10])([CH3:9])[CH3:8]>C(OCC)C.CCCCC.[Ti](Cl)(Cl)(Cl)Cl>[C:7]([N:11]=[C:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)([CH3:10])([CH3:9])[CH3:8]
|
Name
|
|
Quantity
|
13.3 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
47.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-55 °C
|
Type
|
CUSTOM
|
Details
|
was then stirred at −40° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise to the above solution
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at −40° C. the reaction
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a short plug of celite
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N=C1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |